7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione
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Overview
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)- typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo a series of functional group transformations. Common synthetic routes may involve:
Alkylation: Introduction of alkyl groups to the purine ring.
Hydroxylation: Addition of hydroxyl groups under controlled conditions.
Amination: Introduction of amino groups using reagents like ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in cocoa, similar in structure to caffeine.
Xanthine: A precursor to both caffeine and theobromine.
Uniqueness
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)- is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to other purine derivatives.
This detailed article provides a comprehensive overview of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-hydroxyethyl)-8-((1-hydroxymethyl)propyl)amino)-, (±)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
119256-85-8 |
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Molecular Formula |
C13H21N5O4 |
Molecular Weight |
311.34 g/mol |
IUPAC Name |
8-(1-hydroxybutan-2-ylamino)-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O4/c1-4-8(7-20)14-12-15-10-9(18(12)5-6-19)11(21)17(3)13(22)16(10)2/h8,19-20H,4-7H2,1-3H3,(H,14,15) |
InChI Key |
GPEWINMGNPPOCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=NC2=C(N1CCO)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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